molecular formula C14H20O B7807542 1-(4-Ethylphenyl)hexan-1-one

1-(4-Ethylphenyl)hexan-1-one

Cat. No. B7807542
M. Wt: 204.31 g/mol
InChI Key: PPGYZBZOOKQNGT-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)hexan-1-one is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Amphiphilic Fluorescent Dyes

A study by Hirose and Matsuda (2009) explored the use of derivatives of 1-(4-Ethylphenyl)hexan-1-one in the field of amphiphilic fluorescent dyes. Their research found that these compounds exhibit aggregate-induced enhanced emission in water. This property is temperature-sensitive, providing potential applications in temperature-responsive materials and sensors (Hirose & Matsuda, 2009).

Engineering Hydrogen-Bonded Molecular Crystals

Maly, Gagnon, Maris, and Wuest (2007) conducted a study on hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene derivatives, structurally related to this compound. Their research focused on engineering hydrogen-bonded molecular crystals, which could be crucial for developing advanced materials with predetermined properties (Maly et al., 2007).

Catalysis and Chemical Synthesis

In the field of catalysis and chemical synthesis, a study by Patel, Telalović, Bitter, Worrell, and Patel (2015) analyzed the use of sustainability metrics in catalytic production processes. Although not directly focused on this compound, their research provides valuable insights into the broader application of similar compounds in sustainable chemical processes, such as the production of higher alcohols from ethanol (Patel et al., 2015).

Photochromic Properties

Zhang, Wei, and Pu (2014) explored the photochromic properties of diarylethene derivatives, which are structurally related to this compound. Their study indicated that these compounds exhibit significant color changes upon UV light irradiation, suggesting potential applications in photochromic materials and optical data storage (Zhang et al., 2014).

Antiviral Activity

Research by Diana et al. (1977) investigated the antiviral activity of certain β-diketones, closely related in structure to this compound. They found that these compounds displayed in vitro inhibitory effects against various viruses, highlighting potential applications in antiviral drug development (Diana et al., 1977).

properties

IUPAC Name

1-(4-ethylphenyl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-5-6-7-14(15)13-10-8-12(4-2)9-11-13/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGYZBZOOKQNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.